molecular formula C8H8ClNO3 B2385279 Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate CAS No. 853109-24-7

Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate

Cat. No. B2385279
Key on ui cas rn: 853109-24-7
M. Wt: 201.61
InChI Key: AIFMMWUXXYXRAO-UHFFFAOYSA-N
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Patent
US08673919B2

Procedure details

A 250-mL round-bottom flask was charged with methyl 2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (10 g, 50 mmol), DMF (100 mL) and NBS (17.8 g, 100 mmol). The resulting mixture was stirred at room temperature for 8 hours and diluted with EtOAc (100 mL). The organic layer was washed with sat aq. NaHSO3 solution, water, dried (Na2SO4) and concentrated under reduced pressure yielding to desired product as a white solid (13.7 g, 97%)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]([CH3:13])[C:4](=[O:12])[CH:5]=[CH:6][C:7]=1[C:8]([O:10][CH3:11])=[O:9].CN(C=O)C.C1C(=O)N([Br:26])C(=O)C1>CCOC(C)=O>[Br:26][C:5]1[C:4](=[O:12])[N:3]([CH3:13])[C:2]([Cl:1])=[C:7]([C:8]([O:10][CH3:11])=[O:9])[CH:6]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1N(C(C=CC1C(=O)OC)=O)C
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
17.8 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with sat aq. NaHSO3 solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC1=CC(=C(N(C1=O)C)Cl)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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